molecular formula C15H13NO2S B11066254 N-(1,3-benzodioxol-5-ylmethyl)benzenecarbothioamide

N-(1,3-benzodioxol-5-ylmethyl)benzenecarbothioamide

Cat. No.: B11066254
M. Wt: 271.3 g/mol
InChI Key: NGCYQSBZCJVAPC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)benzenecarbothioamide is an organic compound characterized by the presence of a benzodioxole ring and a benzenecarbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)benzenecarbothioamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with benzenecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)benzenecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)benzenecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)benzenecarbothioamide is unique due to its combination of a benzodioxole ring and a benzenecarbothioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)benzenecarbothioamide

InChI

InChI=1S/C15H13NO2S/c19-15(12-4-2-1-3-5-12)16-9-11-6-7-13-14(8-11)18-10-17-13/h1-8H,9-10H2,(H,16,19)

InChI Key

NGCYQSBZCJVAPC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=S)C3=CC=CC=C3

Origin of Product

United States

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